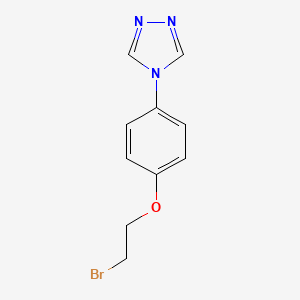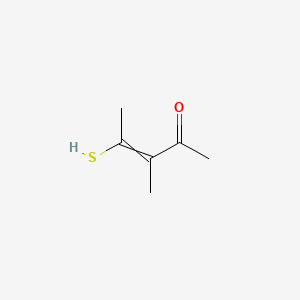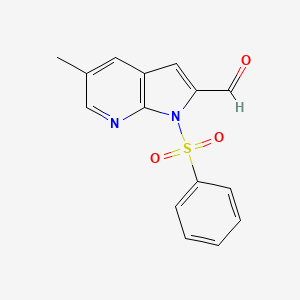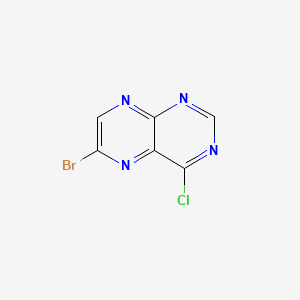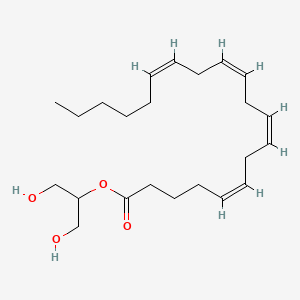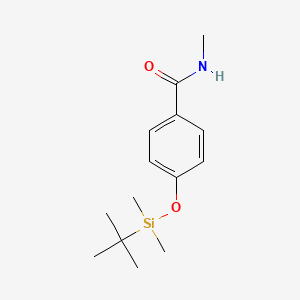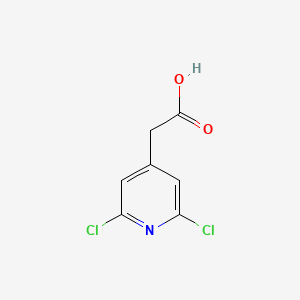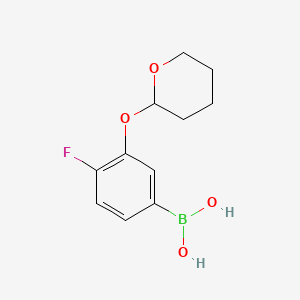
(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” is a boronic acid derivative . It is often used as an intermediate in organic synthesis . It has a molecular formula of C11H14BFO4 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a complex process. They were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran-2-yl group through an oxygen atom .Chemical Reactions Analysis
Boronic acids, such as “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid”, can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” include a molecular weight of 240.03600 . The compound is a powder .Wissenschaftliche Forschungsanwendungen
-
- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The boronic acid is combined with a palladium catalyst and a base, then heated to facilitate the coupling reaction .
- Results : The reaction is known for its mild and functional group tolerant conditions, producing a stable, readily prepared and generally environmentally benign organoboron reagent .
-
Protodeboronation of Pinacol Boronic Esters
- Application : This compound can be used in the protodeboronation of pinacol boronic esters .
- Method : The process involves a radical approach to catalyze the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
- Application : This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel biologically active terphenyls .
-
- Application : Boronic acids, including this compound, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Method : The specific methods of application would depend on whether the sensing application is a homogeneous assay or a heterogeneous detection .
- Results : The results would vary depending on the specific sensing application, but in general, these types of applications can be used for the detection of various analytes .
-
Synthesis of Biologically Active Terphenyls
- Application : This compound can be used to make novel biologically active terphenyls .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel biologically active terphenyls .
-
Suzuki Coupling Using Microwave and Triton B Catalyst
- Application : This compound can be used as a reactant in Suzuki coupling using microwave and Triton B catalyst .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel organic compounds .
-
Synthesis of Biologically Active Molecules
- Application : This compound can be used in the synthesis of biologically active molecules .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel biologically active molecules .
-
Suzuki Coupling Using Microwave and Triton B Catalyst
- Application : This compound can be used as a reactant in Suzuki coupling using microwave and Triton B catalyst .
- Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
- Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel organic compounds .
Safety And Hazards
Zukünftige Richtungen
The future directions for the use of boronic acids, such as “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid”, include their application in the synthesis of pesticides, drugs, and organic optoelectronic materials . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Eigenschaften
IUPAC Name |
[4-fluoro-3-(oxan-2-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-9-5-4-8(12(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11,14-15H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNRFWUGZNHVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681571 | |
| Record name | {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid | |
CAS RN |
1217501-17-1 | |
| Record name | B-[4-Fluoro-3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



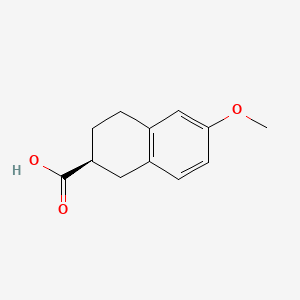
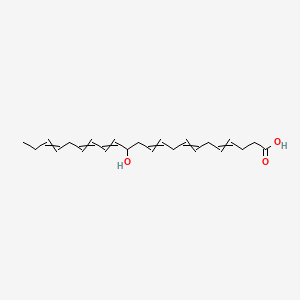
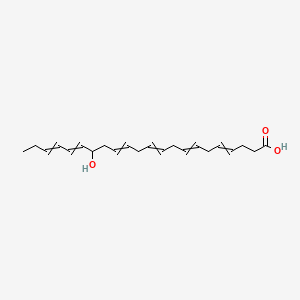
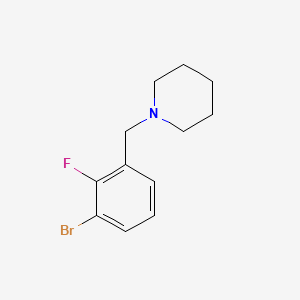
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)
